

Application Note: DART-HRMS for Rapid Detection of Salvinorin A Propionate

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Compound of Interest

Compound Name: *Salvinorin A propionate*

Cat. No.: *B163338*

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Introduction

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, is the principal psychoactive compound in *Salvia divinorum*. Its synthetic analogue, **Salvinorin A propionate**, is of significant interest to researchers for its potential therapeutic applications and as a tool to study the KOR system. Traditional analytical methods for the detection of Salvinorin A and its analogues often require extensive sample preparation and chromatographic separation, which can be time-consuming.

Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) offers a rapid and sensitive alternative for the direct analysis of samples with minimal to no preparation.^{[1][2][3][4]} This application note provides a detailed protocol for the rapid detection of **Salvinorin A propionate** using DART-HRMS, adapted from validated methods for Salvinorin A.

Principle of DART-HRMS

DART is an ambient ionization technique that utilizes a stream of heated, excited-state gas (typically helium or nitrogen) to desorb and ionize analytes directly from a sample's surface. The resulting ions are then introduced into a high-resolution mass spectrometer for accurate mass analysis. This technique is particularly advantageous for the analysis of small molecules in complex matrices, as it often eliminates the need for sample extraction and chromatography.

Quantitative Data

While specific quantitative validation data for **Salvinorin A propionate** is not readily available in the published literature, the following table summarizes the performance characteristics of a validated DART-HRMS method for the closely related parent compound, Salvinorin A. It is anticipated that a method for **Salvinorin A propionate** would exhibit similar performance.

Parameter	Result for Salvinorin A
Instrumentation	DART-HRMS
Linear Range	5 - 200 mg/L[1]
Internal Standard	Cholesterol[1]
Accuracy	Within $\pm 15\%$ of nominal concentration[5]
Precision	Within $\pm 15\%$ of nominal concentration[5]
Limit of Detection (LOD)	Not explicitly reported for DART-HRMS, but other MS methods report in the low ng/mL range for Salvinorin A.[6]
Lower Limit of Quantification (LLOQ)	5 mg/L[5]

Note: The data presented is for Salvinorin A and should be considered as an estimation for **Salvinorin A propionate**. Method validation would be required for the specific compound.

Experimental Protocols

Sample Preparation

For rapid screening of plant material or solid samples, no sample preparation is required. A small portion of the material can be directly presented to the DART ion stream.

For quantitative analysis, a simple extraction is recommended:

- Weigh approximately 10-20 mg of the homogenized sample (e.g., plant material, powder) into a microcentrifuge tube.
- Add 1 mL of methanol to the tube.

- Vortex the tube for 1 minute to extract the analyte.
- Centrifuge the tube at 10,000 rpm for 5 minutes to pellet any solid material.
- Transfer the supernatant to a clean vial for analysis.
- For quantitative analysis, add a known concentration of an internal standard (e.g., cholesterol) to the extract.^[1]

DART-HRMS Instrumentation and Parameters

The following parameters are recommended for the analysis of **Salvinorin A propionate**, based on established methods for Salvinorin A:

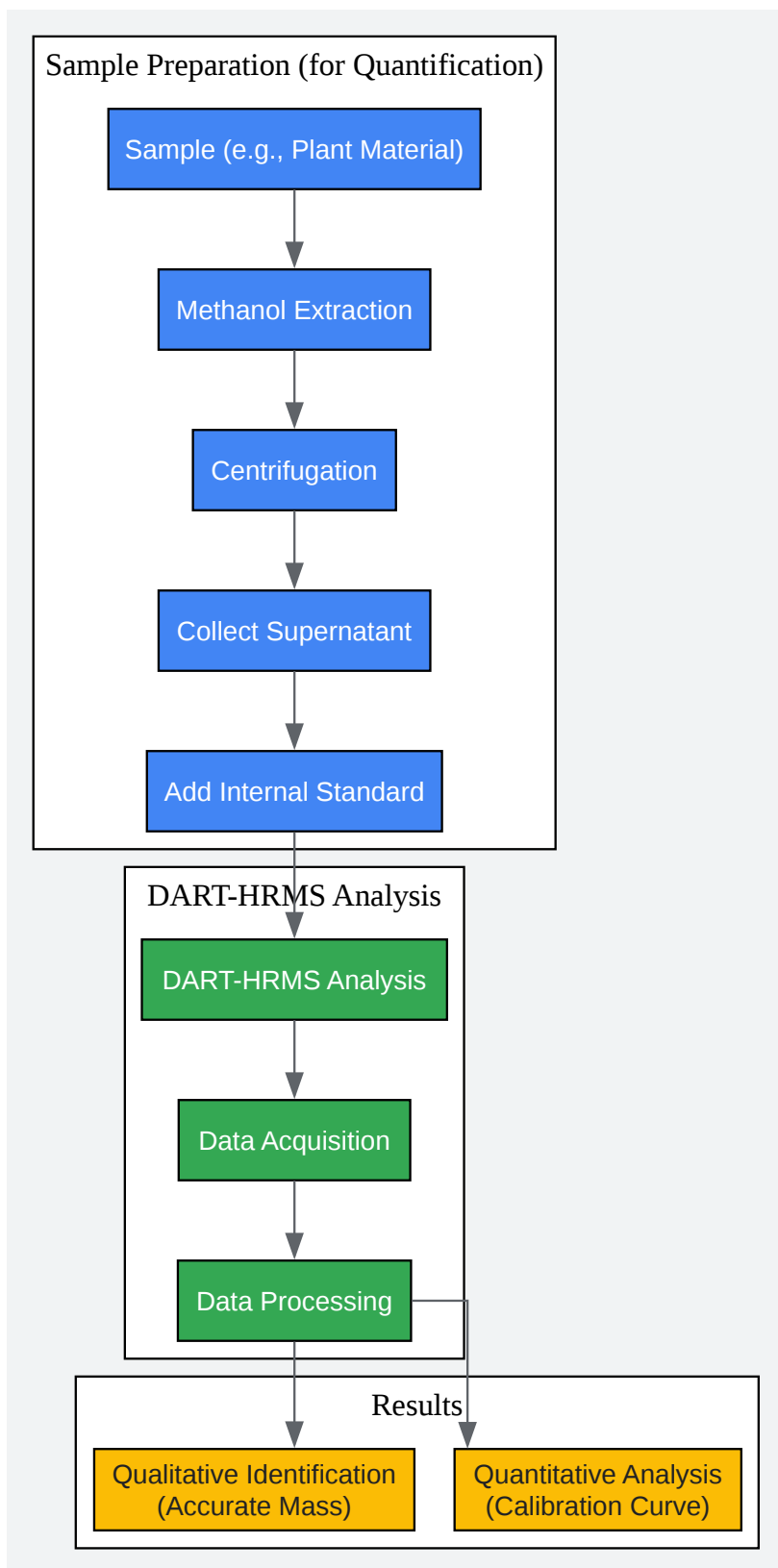
Parameter	Setting
Ion Source	DART
Ionization Mode	Positive Ion
DART Gas	Helium
Gas Heater Temperature	350-450 °C
Gas Flow Rate	2-4 L/min
Grid Electrode Voltage	+250 V
Mass Spectrometer	High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap)
Mass Range	m/z 100 - 1000
Data Acquisition Rate	1-2 spectra/s

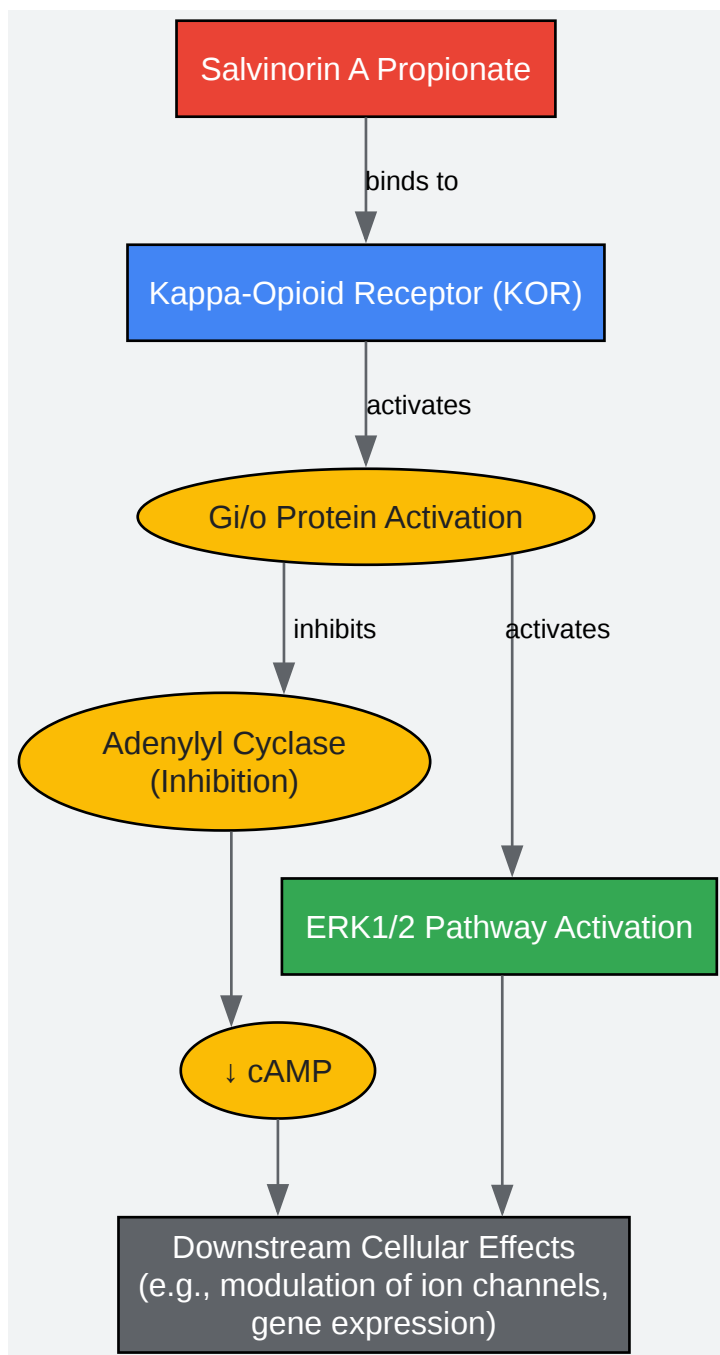
Data Acquisition and Analysis

- Mass Calibration: Calibrate the mass spectrometer using a suitable reference standard (e.g., polyethylene glycol) to ensure high mass accuracy.

- Sample Introduction: Using forceps or a suitable holder, introduce the sample (or a glass capillary dipped in the sample extract) into the DART ion stream between the DART source and the mass spectrometer inlet.
- Data Acquisition: Acquire mass spectra for approximately 10-30 seconds per sample.
- Data Analysis:
 - Identify the protonated molecule of **Salvinorin A propionate**, $[M+H]^+$. The exact mass should be calculated based on its chemical formula ($C_{25}H_{30}O_9$).
 - For quantitative analysis, calculate the peak area ratio of the analyte to the internal standard.
 - Generate a calibration curve by plotting the peak area ratios of standards against their known concentrations.
 - Determine the concentration of **Salvinorin A propionate** in the samples from the calibration curve.

Visualizations





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